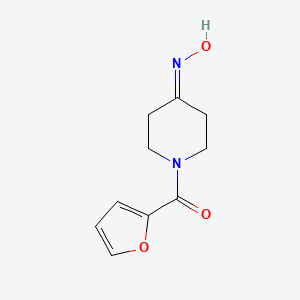

1-(2-Furoyl)piperidin-4-one oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Furoyl)piperidin-4-one oxime” is a chemical compound . It has a molecular formula of C10H12N2O3 .

Synthesis Analysis

Piperidone analogs, including “1-(2-Furoyl)piperidin-4-one oxime”, are synthesized through a series of reactions. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . An α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation has been used in the synthesis of valuable piperidin-4-one derivatives .Molecular Structure Analysis

The molecular structure of “1-(2-Furoyl)piperidin-4-one oxime” has been investigated using various techniques such as nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “1-(2-Furoyl)piperidin-4-one oxime” have been studied. For instance, an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation has been used in the synthesis of valuable piperidin-4-one derivatives .Wissenschaftliche Forschungsanwendungen

Proteomics Research

“1-(2-Furoyl)piperidin-4-one oxime” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.

Anticancer Therapeutics

Oximes, including “1-(2-Furoyl)piperidin-4-one oxime”, have shown potential as anticancer therapeutics . They have been reported to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . These kinases play crucial roles in cell growth and proliferation, and their inhibition can lead to the suppression of cancer cell growth.

Anti-Inflammatory Agents

Oximes have also been studied for their anti-inflammatory potential . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 . These enzymes are involved in the inflammatory response, and their inhibition can help reduce inflammation.

Kinase Inhibitors

Many oximes, including “1-(2-Furoyl)piperidin-4-one oxime”, are kinase inhibitors . They have been shown to inhibit kinases such as glycogen synthase kinase 3 α/β (GSK-3α/β), Aurora A, B-Raf, Chk1, death-associated protein-kinase-related 2 (DRAK2), phosphorylase kinase (PhK), serum and glucocorticoid-regulated kinase (SGK), and Janus tyrosine kinase (JAK) . Inhibition of these kinases can have various therapeutic effects, including anticancer and anti-inflammatory effects.

Generation of Nitric Oxide

Oximes, including “1-(2-Furoyl)piperidin-4-one oxime”, can generate nitric oxide . Nitric oxide is a signaling molecule that plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission.

Potential Treatment for Autoimmune Disorders

Oximes have been studied for their potential use in treating autoimmune disorders such as rheumatoid arthritis . They can inhibit JNKs, which play important roles in autoimmune inflammatory disorders .

Eigenschaften

IUPAC Name |

furan-2-yl-(4-hydroxyiminopiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(9-2-1-7-15-9)12-5-3-8(11-14)4-6-12/h1-2,7,14H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQFXTZMGLKXKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Furoyl)piperidin-4-one oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2380034.png)

![[2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2380036.png)

![1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B2380037.png)

![Ethyl[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2380039.png)

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine](/img/structure/B2380043.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole](/img/structure/B2380049.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2380051.png)

![N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2380052.png)

![6-Oxa-2-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2380053.png)